molecular formula C23H45N5O13 B14662479 Lividomycin B

Lividomycin B

Cat. No.: B14662479
M. Wt: 599.6 g/mol
InChI Key: BRSBFYLXCMGALM-CDEWKRIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Lividomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the antibiotic to enhance its activity or reduce its toxicity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the chemical reactions of this compound include modified aminoglycosides with enhanced antibacterial activity or reduced toxicity. These modifications can involve changes to the sugar moieties or the amino groups on the molecule .

Properties

Molecular Formula

C23H45N5O13

Molecular Weight

599.6 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol

InChI

InChI=1S/C23H45N5O13/c24-3-10-15(33)16(34)13(28)22(36-10)40-19-12(5-30)38-23(17(19)35)41-20-14(32)6(25)1-7(26)18(20)39-21-8(27)2-9(31)11(4-29)37-21/h6-23,29-35H,1-5,24-28H2/t6-,7+,8-,9+,10+,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1

InChI Key

BRSBFYLXCMGALM-CDEWKRIDSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Origin of Product

United States

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